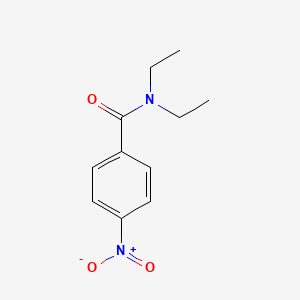

N,N-Diethyl-4-nitrobenzamide

説明

Overview of Nitrobenzamide Derivatives in Contemporary Chemical and Pharmaceutical Research

Nitrobenzamide derivatives represent a significant class of compounds in the realms of chemical and pharmaceutical research. These molecules, characterized by a benzamide core substituted with a nitro group, are recognized for their wide-ranging biological activities. The presence of the nitro group, a strong electron-withdrawing moiety, profoundly influences the electronic properties of the benzamide scaffold, often leading to unique chemical reactivity and biological function. nih.gov

In medicinal chemistry, nitrobenzamide derivatives have been investigated for a variety of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netresearchgate.net The versatility of the benzamide scaffold allows for structural modifications, enabling the synthesis of extensive compound libraries for screening and development. ontosight.ai Researchers have explored how different substitution patterns on the aromatic ring and the amide nitrogen can modulate the biological activity and physicochemical properties of these compounds. ontosight.ai For instance, some derivatives have shown potential as enzyme inhibitors, targeting key players in disease pathways. researchgate.netnih.gov

The Significance of N,N-Diethyl-4-nitrobenzamide within the Class of Substituted Benzamides

Among the diverse array of substituted benzamides, this compound holds particular interest for researchers. Its structure, featuring a nitro group at the para position of the benzene ring and two ethyl groups on the amide nitrogen, confers specific properties that make it a valuable subject of study. nih.gov The diethylamino group influences the compound's solubility, lipophilicity, and ability to interact with biological targets.

This compound often serves as a key intermediate in the synthesis of more complex molecules, including dyes and other specialty chemicals. Its chemical reactivity allows for further functionalization, providing a platform for creating novel compounds with desired properties. The study of this specific molecule contributes to a broader understanding of structure-activity relationships within the nitrobenzamide class.

Historical Context and Evolution of Research on Nitro-Substituted Amides

The study of nitro-substituted aromatic compounds has a long history in organic chemistry, dating back to the 19th century. nih.gov The development of nitration reactions provided chemists with a powerful tool to introduce the nitro group onto aromatic rings, opening up new avenues for synthesis and functionalization. nih.gov Initially, much of the focus was on the synthesis and characterization of these compounds.

Over time, research evolved to explore the diverse reactivity of the nitro group and its potential applications. nih.gov The recognition of the amide bond's importance in biological systems and materials science spurred interest in nitro-substituted amides. researchgate.net Early research laid the groundwork for understanding the fundamental properties of these molecules, while contemporary studies have increasingly focused on their potential applications in medicinal chemistry and materials science. nih.govresearchgate.net The development of advanced analytical techniques has enabled more detailed characterization and a deeper understanding of the structure-property relationships of these compounds. ijpbs.com

Current Research Trends and Future Directions for this compound

Current research on this compound and related nitrobenzamide derivatives is multifaceted. A significant trend involves the exploration of their potential as therapeutic agents. For example, recent studies have investigated 4-(isopentyloxy)-3-nitrobenzamide derivatives as xanthine oxidase inhibitors for the treatment of hyperuricemia. nih.gov This highlights a move towards designing nitrobenzamides that target specific enzymes with high potency and favorable drug-like properties. nih.gov

Another area of active investigation is the use of nitrobenzamides as building blocks in the synthesis of novel compounds with diverse applications. ijpbs.comresearchgate.net For instance, they are used to create Schiff bases and other derivatives that exhibit antimicrobial activity. ijpbs.comresearchgate.net The synthesis of N,N'-((4-(trifluoromethyl)phenyl)methylene)bis(4-nitrobenzamide) and its study in anion transport demonstrates the application of nitrobenzamide derivatives in supramolecular chemistry. tandfonline.com

Future research is likely to focus on several key areas. The development of more efficient and sustainable synthetic methods for nitro-substituted amides remains a priority. researchgate.net Further exploration of their biological activities, aided by computational modeling and high-throughput screening, will likely uncover new therapeutic potentials. ontosight.aiijlpr.com Additionally, the unique electronic and structural properties of compounds like this compound will continue to be harnessed in the design of new functional materials. nih.gov

Data and Properties of this compound

Below are tables detailing some of the known properties and spectroscopic data for this compound.

特性

IUPAC Name |

N,N-diethyl-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-3-12(4-2)11(14)9-5-7-10(8-6-9)13(15)16/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZWKZDHHREXTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277534 | |

| Record name | N,N-DIETHYL-4-NITROBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5323-47-7 | |

| Record name | N,N-DIETHYL-4-NITROBENZAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-DIETHYL-4-NITROBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of N,n-diethyl-4-nitrobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of N,N-Diethyl-4-nitrobenzamide, offering precise information about the chemical environment of each proton and carbon atom.

The ¹H-NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (CDCl₃), displays characteristic signals for both the aromatic and the diethylamino moieties. The aromatic region shows a distinct AA'BB' splitting pattern, with two doublets corresponding to the protons on the nitro-substituted benzene ring. rsc.orgrsc.org A doublet appears at approximately δ 8.26 ppm for the protons ortho to the electron-withdrawing nitro group, and another doublet is observed around δ 7.54 ppm for the protons ortho to the amide group. rsc.orgrsc.org The signals for the two ethyl groups often appear as broad singlets around δ 3.56 and 3.20 ppm for the methylene (CH₂) protons and δ 1.26 and 1.11 ppm for the methyl (CH₃) protons. rsc.org The broadness of these signals suggests restricted rotation around the amide C-N bond, making the two ethyl groups chemically non-equivalent on the NMR timescale.

The ¹³C-NMR spectrum provides complementary information, identifying all unique carbon atoms in the molecule. rsc.org The carbonyl carbon of the amide group gives a characteristic signal in the downfield region at approximately δ 168.9 ppm. rsc.org The aromatic carbons appear between δ 123.8 and 148.1 ppm, while the aliphatic carbons of the ethyl groups are found in the upfield region. rsc.org

¹H-NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment | Reference |

|---|---|---|---|---|

| 8.26 | d | 8.8 | 2H, Aromatic (ortho to NO₂) | rsc.org |

| 7.54 | d | 8.8 | 2H, Aromatic (ortho to C=O) | rsc.org |

| 3.56 | br s | - | 2H, N-CH₂ | rsc.org |

| 3.20 | br s | - | 2H, N-CH₂ | rsc.org |

| 1.26 | br s | - | 3H, CH₃ | rsc.org |

¹³C-NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ ppm) | Assignment | Reference |

|---|---|---|

| 168.9 | C=O (Amide) | rsc.org |

| 148.1 | Aromatic C-NO₂ | rsc.org |

| 143.4 | Aromatic C-C=O | rsc.org |

| 127.3 | Aromatic CH | rsc.org |

| 123.8 | Aromatic CH | rsc.org |

| 43.3 | N-CH₂ | rsc.org |

| 39.5 | N-CH₂ | rsc.org |

| 14.2 | CH₃ | rsc.org |

While 1D NMR provides essential data, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning signals and confirming the molecule's connectivity. rsc.org

COSY: A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons. For this compound, it would show a clear correlation between the methylene (CH₂) and methyl (CH₃) protons within each ethyl group.

HSQC: This experiment maps protons to the carbons they are directly attached to. It would definitively link the proton signals of the ethyl groups and the aromatic ring to their corresponding carbon signals in the ¹³C spectrum.

The application of these 2D techniques provides a complete and verified assignment of the entire molecular framework, leaving no ambiguity about the compound's constitution. rsc.org

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the primary functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum of this compound is dominated by strong absorption bands characteristic of its tertiary amide and aromatic nitro functional groups.

Amide Group: A strong, sharp absorption band corresponding to the C=O (carbonyl) stretching vibration of the tertiary amide is expected in the region of 1630–1680 cm⁻¹. rsc.orgevitachem.com This is one of the most prominent peaks in the spectrum.

Nitro Group: The aromatic nitro group (NO₂) gives rise to two distinct and strong stretching vibrations: an asymmetric stretch typically found between 1506–1587 cm⁻¹ and a symmetric stretch appearing in the 1302–1378 cm⁻¹ range. nih.gov

The presence of these characteristic absorption bands provides clear evidence for the core functional components of the molecule's structure.

Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Amide C=O Stretch | 1630 - 1680 | Strong |

| Aromatic NO₂ Asymmetric Stretch | 1506 - 1587 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and offers insight into its structure through the analysis of fragmentation patterns.

The molecular weight of this compound is 222.24 g/mol . nih.gov In mass spectrometry using soft ionization techniques like Electrospray Ionization (ESI), the compound is typically observed as its protonated molecular ion, [M+H]⁺, at an m/z of approximately 223.2. rsc.org

The fragmentation pattern under electron impact (EI) or collision-induced dissociation provides significant structural information.

Formation of the Acylium Ion: The most prominent fragmentation pathway involves the cleavage of the amide C-N bond. This results in the formation of a highly stable (4-nitrobenzylidyne)oxonium cation, also known as the 4-nitrobenzoyl acylium ion. mdpi.com This fragment is consistently observed as a major peak, often the base peak, in the mass spectrum at m/z 150 . nih.govmdpi.com

Alpha-Cleavage: Another characteristic fragmentation for N,N-diethyl amides is the alpha-cleavage, which involves the loss of an alkyl radical from the nitrogen atom. msu.edulibretexts.org For this compound, this would correspond to the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion, leading to a fragment at m/z 207.

Other Fragments: Other significant ions observed in the spectrum include a peak at m/z 104 , which can be attributed to the loss of the nitro group (NO₂) from the acylium ion, and a fragment at m/z 76 , corresponding to a benzyne radical cation. nih.gov

The combination of the molecular ion peak and these characteristic fragment ions provides unambiguous confirmation of the compound's identity and structure.

Major Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 223 | [M+H]⁺ Protonated Molecular Ion |

| 222 | [M]⁺ Molecular Ion |

| 150 | [O=C-C₆H₄-NO₂]⁺ (4-nitrobenzoyl acylium ion) |

Applications of High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound by providing its exact molecular mass. Unlike nominal mass measurements, HRMS can distinguish between compounds with the same integer mass but different elemental compositions. msu.edu The precise mass of this compound, with the molecular formula C₁₁H₁₄N₂O₃, has a computed monoisotopic mass of 222.10044231 Da. nih.gov This level of accuracy is instrumental in confirming the molecular formula and differentiating it from other potential isobaric compounds.

Electrospray ionization (ESI) is a common technique used in conjunction with HRMS for the analysis of this compound. In one instance, ESI-MS analysis showed a peak at m/z 223.2, corresponding to the protonated molecule [M+H]⁺. rsc.org This data is crucial for confirming the molecular weight of the synthesized compound. The ability of HRMS to provide exact mass measurements to several decimal places is indispensable for the structural confirmation of newly synthesized molecules and for the identification of unknown compounds in complex mixtures. msu.edu

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂O₃ | nih.gov |

| Computed Monoisotopic Mass | 222.10044231 Da | nih.gov |

| Observed [M+H]⁺ (ESI-MS) | 223.2 m/z | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to investigate the electronic transitions within a molecule. gdckulgam.edu.in For this compound, the presence of chromophores, such as the nitro group and the benzene ring, results in characteristic absorption bands in the UV-Vis spectrum. msu.edu

The UV-Vis spectrum of this compound is characterized by electronic transitions, primarily π → π* and n → π* transitions. libretexts.orguomustansiriyah.edu.iq The conjugated system of the benzene ring and the nitro group lowers the energy required for these transitions, causing absorption at longer wavelengths. gdckulgam.edu.inmsu.edu The nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the benzamide system.

The absorption maxima (λmax) for this compound are indicative of its electronic structure. While specific λmax values for this exact compound are not detailed in the provided search results, related nitrobenzamide derivatives show strong absorptions. The solvent used can also influence the spectrum; polar solvents can cause a disappearance of fine structure due to hydrogen bonding. gdckulgam.edu.in The study of such spectra provides valuable information on the conjugation and electronic environment of the molecule.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions.

For derivatives of this compound, X-ray diffraction studies have revealed key structural features. For instance, in a related N-(diethylcarbamothioyl)-4-nitrobenzamide, the 4-nitro and carbonyl groups are nearly co-planar with the benzene ring. nih.gov The crystal packing is influenced by intermolecular forces such as hydrogen bonds and van der Waals interactions. nih.gov In some cases, N-H···O hydrogen bonds can form infinite polymeric chains, contributing to the stability of the crystal lattice. nih.gov The specific arrangement of molecules in the crystal, known as crystal packing, is crucial for understanding the solid-state properties of the compound. researchgate.netresearchgate.net The functionalization with a nitro group is known to influence the solid-state arrangement and can lead to different crystal systems. mdpi.com

| Parameter | Description | Source |

| Crystal System | Dependent on substituent position | mdpi.com |

| Intermolecular Interactions | N-H···O and C-H···O hydrogen bonds | researchgate.netmdpi.com |

| Molecular Conformation | Nitro and carbonyl groups often co-planar with the benzene ring | nih.gov |

Chromatographic and Other Analytical Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of compounds in a mixture. nih.gov Liquid chromatography is particularly well-suited for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and for its quantitative determination. openaccessjournals.com The technique separates components of a mixture based on their differential distribution between a stationary phase and a liquid mobile phase. nih.gov By using a suitable stationary phase and mobile phase composition, impurities can be separated from the main compound.

For quantitative analysis, a calibration curve is typically constructed using standards of known concentration. chromatographyonline.com The peak area of the analyte in the chromatogram is proportional to its concentration, allowing for accurate quantification. openaccessjournals.com HPLC can be coupled with various detectors, such as UV-Vis or mass spectrometry detectors, to enhance selectivity and sensitivity. nih.gov This is particularly useful in complex matrices, such as in the monitoring of emerging pollutants in wastewater, where accurate quantification is critical. uoa.gr

Monitoring of Reaction Progress via Thin Layer Chromatography (TLC)

The synthesis of this compound is routinely monitored using Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product. This technique provides a rapid and effective qualitative assessment of the reaction's progress.

The stationary phase typically employed consists of precoated silica gel plates, such as silica gel GF/UV 254. nih.gov The choice of mobile phase, or eluent, is critical for achieving clear separation between the spots corresponding to the reactants and the product. A common eluent system for this class of compounds is a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate. The polarity of the mixture is adjusted to achieve an optimal retention factor (Rf) for the product, ideally between 0.3 and 0.5 for accurate assessment. For instance, related nitrobenzamide derivatives have been analyzed with solvent systems like chloroform/diethyl ether/n-hexane (6:3:1 v/v/v) or varying ratios of hexane:ethyl acetate. mdpi.comnih.gov

After the elution process, the separated spots on the TLC plate are visualized. Given the aromatic nature and conjugation present in this compound, visualization is conveniently achieved under UV light at a wavelength of 254 nm, where the compound will appear as a dark spot against a fluorescent background. nih.gov By comparing the intensity of the product spot with those of the starting materials over time, the progression towards completion can be determined.

Table 1: Representative TLC Parameters for Nitrobenzamide Derivatives

| Parameter | Description |

| Stationary Phase | Silica gel pre-coated plates (e.g., GF/UV 254) nih.gov |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixtures; Chloroform/Diethyl Ether/Hexane mixtures mdpi.comnih.gov |

| Visualization | UV Light (254 nm) nih.gov |

| Typical Rf Range | 0.3 - 0.6 (highly dependent on exact eluent composition) mdpi.comnih.gov |

Elemental Compositional Analysis

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. For this compound, this analysis confirms the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within the purified product, ensuring it aligns with the theoretical values derived from its molecular formula, C₁₁H₁₄N₂O₃.

The theoretical composition is calculated based on the compound's molecular formula and the atomic weights of its constituent elements. The molecular weight of this compound is 222.24 g/mol . The calculated elemental percentages are compared against the values obtained experimentally from an elemental analyzer. A close correlation between the found and calculated values, typically within a margin of ±0.4%, is considered a confirmation of the compound's elemental purity and identity.

Table 2: Elemental Analysis Data for this compound (C₁₁H₁₄N₂O₃)

| Element | Theoretical % (Calculated) |

| Carbon (C) | 59.45% |

| Hydrogen (H) | 6.35% |

| Nitrogen (N) | 12.60% |

| Oxygen (O) | 21.60% |

Computational Chemistry Investigations of N,n-diethyl-4-nitrobenzamide

Density Functional Theory (DFT) Studies on Molecular Structure and Conformation

DFT has become a standard method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it ideal for studying medium-sized organic molecules like N,N-Diethyl-4-nitrobenzamide. Such studies provide detailed information on the molecule's three-dimensional shape, the precise arrangement of its atoms, and its conformational possibilities.

The first step in a computational study is typically to determine the most stable molecular geometry—the arrangement of atoms that corresponds to the lowest energy. This is achieved through a process called geometry optimization. For this compound, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to find this minimum energy structure. nih.gov

The optimized geometry reveals several key features. The benzene ring is expected to be largely planar, although minor deviations can occur. The nitro group (-NO₂) at the para position generally aligns itself in the plane of the benzene ring to maximize resonance stabilization. The amide group, however, presents a more complex picture. The planarity of the C-C(O)N-C fragment is influenced by the steric bulk of the two ethyl groups on the nitrogen atom. These ethyl groups are typically oriented to minimize steric hindrance with each other and the rest of the molecule.

Theoretical calculations provide precise values for bond lengths and angles. While specific experimental crystallographic data for this compound is not widely published, DFT calculations on similar p-nitrobenzamide compounds show excellent agreement with experimental X-ray diffraction data. researchgate.net The following table presents typical bond length and angle values expected from a DFT optimization of this compound.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O (Amide) | ~1.24 Å | |

| C-N (Amide) | ~1.37 Å | |

| C-C (Aromatic-Carbonyl) | ~1.51 Å | |

| N-O (Nitro) | ~1.23 Å | |

| C-N (Nitro) | ~1.48 Å | |

| **Bond Angles (°) ** | ||

| O=C-N (Amide) | ~121° | |

| C(aromatic)-C(carbonyl)-N | ~118° | |

| O-N-O (Nitro) | ~124° |

Note: These values are representative of typical results from DFT calculations on similar molecules.

Molecules with rotatable single bonds can exist in different spatial arrangements called conformations. For this compound, key rotations occur around the bond connecting the phenyl ring to the carbonyl carbon and the C(O)-N amide bond. Computational studies map the potential energy surface (PES) by systematically rotating these bonds to identify stable conformers (energy minima) and the energy barriers (transition states) between them. researchgate.net

DFT calculations are highly effective in predicting the vibrational spectra (like Infrared and Raman) of molecules. Each calculated vibrational frequency corresponds to a specific atomic motion, such as the stretching or bending of bonds. researchgate.net This theoretical data is invaluable for interpreting and assigning the absorption bands observed in experimental spectra. researchgate.netfrontiersin.org

For this compound, the most characteristic vibrations include:

Amide C=O stretch: A strong absorption band typically predicted and observed in the region of 1630-1680 cm⁻¹.

NO₂ asymmetric and symmetric stretches: Strong bands expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively, characteristic of the nitro group.

C-N stretches: Vibrations associated with the amide and nitro C-N bonds.

Aromatic C-H and C=C stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

Computational chemists often apply a scaling factor to the calculated frequencies to correct for systematic errors arising from the approximations in the DFT method and the neglect of anharmonicity. researchgate.netfrontiersin.org The excellent agreement typically found between scaled theoretical frequencies and experimental IR and Raman spectra validates the accuracy of the calculated molecular structure. researchgate.net

Table 2: Comparison of Key Experimental and Predicted Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Range (Scaled DFT) | Typical Experimental Range |

|---|---|---|

| Amide C=O Stretch | 1640 - 1670 | 1630 - 1680 |

| NO₂ Asymmetric Stretch | 1515 - 1545 | 1530 - 1350 |

| NO₂ Symmetric Stretch | 1340 - 1360 | 1530 - 1350 |

| Aromatic C=C Stretch | 1580 - 1610 | 1580 - 1610 |

Note: Predicted ranges are based on typical DFT results for this class of compounds.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, used to explain and predict chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context. The energy and spatial distribution of these orbitals determine how a molecule interacts with other reagents.

In this compound, the HOMO and LUMO are spatially separated, a common feature in donor-acceptor systems.

HOMO: The HOMO is primarily located on the more electron-rich parts of the molecule. Computational analyses of similar structures show that the HOMO is typically centered on the diethylamide group and the adjacent benzene ring. The lone pair of electrons on the amide nitrogen contributes significantly to this orbital, making this region the primary site for electrophilic attack.

LUMO: The LUMO is predominantly localized on the electron-deficient nitro group (-NO₂). The π* orbitals of the nitro group make it a strong electron acceptor. This localization means the nitro group is the most likely site for nucleophilic attack or reduction.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter. A small HOMO-LUMO gap generally implies high chemical reactivity, greater polarizability, and lower kinetic stability. researchgate.net DFT calculations provide quantitative estimates of these orbital energies.

Table 3: Typical Frontier Molecular Orbital Energies

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | ~ -6.5 to -7.0 eV |

| LUMO Energy | ~ -2.5 to -3.0 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 eV |

Note: Values are illustrative, based on DFT calculations for similar aromatic nitro compounds.

The distribution of electron density within this compound is highly polarized due to the competing electronic effects of the substituent groups. The diethylamide group (-N(Et)₂) is an electron-donating group, pushing electron density into the benzene ring through the resonance effect of the nitrogen lone pair. Conversely, the nitro group (-NO₂) is a powerful electron-withdrawing group, pulling electron density from the ring.

This push-pull arrangement leads to significant electron delocalization across the molecule. Molecular Electrostatic Potential (MEP) maps, which are generated from computational data, visually represent the charge distribution. These maps show regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would show a high negative potential around the oxygen atoms of both the carbonyl and nitro groups, while the regions around the aromatic protons and the ethyl groups would be more positive. ljmu.ac.uk This analysis confirms the electron-deficient nature of the nitro group and the electron-rich character of the amide group, which governs the molecule's intermolecular interactions and reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Computational analysis of this compound frequently employs Molecular Electrostatic Potential (MEP) mapping to predict its chemical reactivity. MEP maps illustrate the charge distribution across a molecule, providing a guide to its electrophilic and nucleophilic sites. chemrxiv.org The potential is typically visualized by mapping it onto an electron density isosurface, where different colors represent varying potential values. chemrxiv.org

In the MEP map of this compound, distinct regions of electrostatic potential can be identified. The areas with the most negative potential (typically colored red and yellow) correspond to regions of high electron density and are susceptible to electrophilic attack. frontiersin.org Conversely, regions with positive potential (colored blue) are electron-deficient and are likely sites for nucleophilic attack. chemrxiv.org

For this compound, the most negative potential is concentrated around the oxygen atoms of the nitro group and the carbonyl oxygen of the amide group. frontiersin.org These locations are the primary sites for electrophilic interactions. The aromatic ring and the ethyl groups attached to the amide nitrogen exhibit intermediate potential (often colored green). The hydrogen atoms of the aromatic ring and the ethyl groups represent regions of positive potential, making them potential sites for nucleophilic interaction. chemrxiv.org This detailed mapping allows for the prediction of how the molecule will interact with other reagents, guiding the understanding of its reaction mechanisms. evitachem.com

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Oxygen atoms of Nitro Group | Strongly Negative (Red) | Site for Electrophilic Attack |

| Oxygen atom of Carbonyl Group | Strongly Negative (Red) | Site for Electrophilic Attack |

| Aromatic Ring | Intermediate (Green) | Potential for π-π stacking interactions |

| Hydrogen atoms | Positive (Blue) | Site for Nucleophilic Attack |

Thermodynamic Property Calculations for Reaction Energetics

Density Functional Theory (DFT) calculations are a powerful tool for determining the thermodynamic properties of molecules like this compound. researchgate.net These calculations can provide crucial data on the energetics of reactions involving the compound, such as its synthesis or decomposition. By analyzing vibrational frequencies, key thermodynamic parameters can be computed at various temperatures. semanticscholar.org

Important thermodynamic properties that can be calculated include the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and entropy (S°). chemeo.com These values are essential for predicting the spontaneity and equilibrium position of chemical reactions. For instance, a negative Gibbs free energy change for a reaction indicates a spontaneous process. Computational studies on related nitrobenzamide compounds have demonstrated that theoretical thermodynamic data can be reliably obtained. researchgate.net

| Thermodynamic Property | Symbol | Example Value | Unit |

|---|---|---|---|

| Standard Enthalpy of Formation (gas) | ΔfH°gas | -150.5 | kJ/mol |

| Standard Gibbs Free Energy of Formation | ΔfG° | -45.2 | kJ/mol |

| Ideal Gas Heat Capacity | Cp,gas | 210.8 | J/mol·K |

| Entropy | S° | 450.3 | J/mol·K |

Note: The values in this table are illustrative for a related compound and are based on general findings for nitrobenzamides. chemeo.com

Spectroscopic Property Prediction via DFT (e.g., Gauge-Including Atomic Orbital (GIAO) ¹H-NMR Chemical Shifts)

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, which is invaluable for structure verification. semanticscholar.org The Gauge-Including Atomic Orbital (GIAO) method is a common approach within DFT used to calculate NMR chemical shifts with a high degree of accuracy. nih.govrsc.org

For this compound, GIAO calculations can predict the ¹H and ¹³C NMR chemical shifts. These theoretical predictions can then be compared with experimental data to confirm the molecular structure. nih.gov Studies on a wide range of organic molecules have shown that DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G(d), can yield chemical shifts that are in good agreement with experimental values. semanticscholar.orgnih.gov Discrepancies between calculated and experimental shifts are typically small and systematic, allowing for reliable structural assignments. rsc.org

| Proton Environment | Expected Experimental δ (ppm) | Hypothetical GIAO-DFT Calculated δ (ppm) |

|---|---|---|

| -CH3 (ethyl groups) | ~1.2 | ~1.25 |

| -CH2- (ethyl groups) | ~3.4 | ~3.48 |

| Aromatic Protons (ortho to amide) | ~7.5 | ~7.55 |

| Aromatic Protons (ortho to nitro) | ~8.2 | ~8.26 |

Note: The values are based on typical chemical shifts for similar structural motifs.

Mechanistic Insights from Computational Modeling of this compound Reactions

Computational modeling provides powerful mechanistic insights into the chemical reactions of this compound. By mapping potential energy surfaces and identifying transition states, chemists can elucidate the step-by-step pathways of reactions.

Key reactions of interest for this compound include the reduction of the nitro group and nucleophilic substitution at the aromatic ring. Computational models can simulate these transformations, providing details on activation energies and the structures of intermediates and transition states. For example, modeling the reduction of the nitro group to an amino group can reveal the most likely mechanism, whether it proceeds through nitroso and hydroxylamine intermediates, and the energetic barriers associated with each step.

Furthermore, computational studies can investigate conformational changes, such as rotation around the N-C(O) bond. mdpi.com The degree of pyramidalization at the nitrogen atom and the torsional angle between the amide group and the benzene ring can significantly influence reactivity, and these parameters can be quantified through computational analysis. mdpi.com These mechanistic studies are fundamental to predicting the chemical behavior of this compound and designing new synthetic routes or functional derivatives.

Q & A

Q. What are the standard synthetic routes for N,N-Diethyl-4-nitrobenzamide, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic acyl substitution. A common method involves reacting 4-nitrobenzoyl chloride with diethylamine in the presence of a base (e.g., triethylamine) to scavenge HCl . Solvent choice (e.g., dichloromethane or THF) and stoichiometric ratios of reagents are critical for optimizing yields. For example, excess diethylamine (1.2–1.5 equivalents) ensures complete conversion of the acyl chloride. Reaction monitoring via TLC or in-line IR spectroscopy (e.g., ReactIR flow cells) can enhance reproducibility .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : The nitro group deshields aromatic protons, causing distinct splitting patterns (e.g., doublets for para-substituted protons). Diethylamide protons appear as quartets (δ ~3.3–3.5 ppm) and triplets (δ ~1.1–1.3 ppm) .

- IR Spectroscopy : Strong C=O stretching (~1650 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹) confirm the amide and nitro groups .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching the molecular formula (C₁₁H₁₄N₂O₃; MW 222.24).

Q. What are the recommended storage conditions to ensure compound stability?

Store at 2–8°C in airtight, light-protected containers. The nitro group’s electron-withdrawing nature increases susceptibility to hydrolysis, necessitating anhydrous conditions .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s inhibitory activity against bacterial urease?

- Assay Design : Use a spectrophotometric urease inhibition assay. Measure ammonia production (via Berthelot reaction) at 630 nm after incubating the enzyme with the compound .

- Controls : Include positive controls (e.g., acetohydroxamic acid) and negative controls (DMSO solvent).

- Dose-Response Analysis : Test concentrations from 1–100 µM to determine IC₅₀. Ensure triplicate runs to assess reproducibility.

Q. What methodologies resolve contradictions in reported bioactivity data for nitrobenzamide derivatives?

Discrepancies may arise from:

- Purity Differences : Verify compound purity via HPLC (>95%) and characterize by elemental analysis.

- Assay Variability : Standardize enzyme sources (e.g., Helicobacter pylori urease) and buffer conditions (pH 7.4, 37°C) .

- Structural Confounders : Compare analogues (e.g., N,N-diethyl-4-fluorobenzamide) to isolate electronic effects of the nitro group .

Q. How can continuous flow microreactors improve the synthesis of this compound?

Flow chemistry enhances scalability and safety by:

- Precise Temperature Control : Exothermic reactions (e.g., acyl chloride formation) are managed in microreactors.

- In-line Monitoring : Real-time IR analysis detects intermediates, enabling immediate adjustments .

- Reduced Side Reactions : Short residence times minimize hydrolysis of 4-nitrobenzoyl chloride.

Q. What computational approaches predict the crystallographic behavior of this compound?

- SHELX Suite : Use SHELXL for refining crystal structures. The nitro group’s planarity can be validated via torsion angles .

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to compare experimental vs. theoretical bond lengths (e.g., C=O: ~1.22 Å) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。